

NU-7200: A Technical Overview of a DNA-PK Inhibitor Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NU-7200

Cat. No.: B1684134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU-7200 is a metabolite of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7026. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging therapies such as radiation and chemotherapy, making it a promising target for cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of **NU-7200**, with a focus on the core requirements of data presentation, experimental protocols, and pathway visualization. While specific quantitative data for **NU-7200** is limited in publicly available literature, this guide leverages data from its parent compound, NU7026, and the structurally related, highly potent inhibitor, NU7441, to provide a thorough understanding of this class of compounds.

Discovery and Context

NU-7200 was identified during preclinical pharmacokinetic and metabolism studies of its parent compound, NU7026[1][2][3][4]. The discovery of this class of chromen-4-one inhibitors of DNA-PK arose from a small-molecule library approach aimed at identifying potent and selective inhibitors of this key DNA repair enzyme. NU7026 itself was identified as a potent inhibitor, and subsequent studies of its metabolism in mice revealed the formation of several hydroxylated

metabolites, including **NU-7200**. To confirm the identity of these metabolites, authentic samples of **NU-7200** were synthesized^{[1][2]}.

Synthesis

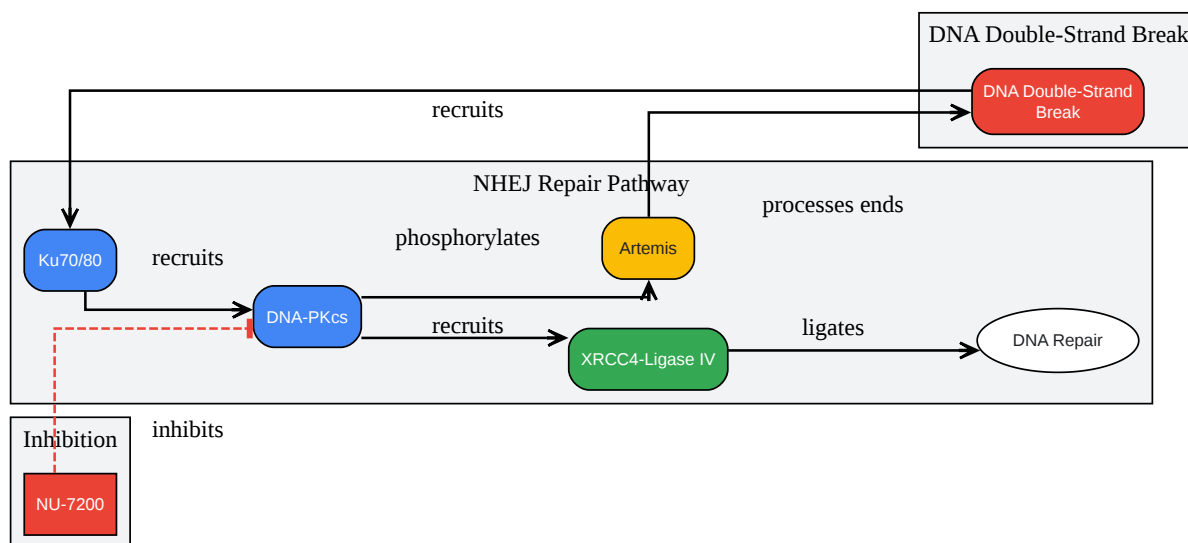
While a detailed, step-by-step protocol for the synthesis of **NU-7200** is not explicitly available in the primary literature, its synthesis was confirmed for the purpose of metabolite identification. The general synthesis of the 2-(morpholin-4-yl)-benzo[h]chromen-4-one scaffold, to which **NU-7200** belongs, has been described. The synthesis of **NU-7200** would involve a modification of the synthesis of NU7026 to introduce a hydroxyl group on the morpholine ring.

A plausible synthetic route, based on the established chemistry for this class of compounds, would likely involve the following key steps:

- **Synthesis of the Naphthopyranone Core:** Condensation of a suitable naphthol precursor with a malonic acid derivative to form the chromen-4-one core.
- **Introduction of the Morpholine Moiety:** Reaction of the naphthopyranone with morpholine to introduce the 2-morpholinyl substituent.
- **Hydroxylation of the Morpholine Ring:** A specific hydroxylation step to introduce the hydroxyl group at the appropriate position on the morpholine ring to yield **NU-7200**. This could potentially be achieved through various oxidative methods.

Mechanism of Action: Inhibition of the DNA-PK Signaling Pathway

NU-7200, as a derivative of NU7026, is presumed to act as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of DNA-PKcs, it prevents the phosphorylation of downstream targets essential for the NHEJ pathway. This inhibition leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Signaling pathway of the DNA-dependent protein kinase (DNA-PK) in the non-homologous end joining (NHEJ) DNA repair pathway and the point of inhibition by **NU-7200**.

Quantitative Data

Specific quantitative data for the DNA-PK inhibitory activity of **NU-7200** (e.g., IC₅₀, K_i) are not readily available in the published literature. As a metabolite, it may not have been extensively characterized for its biological activity. However, to provide a quantitative context for this class of inhibitors, the data for the parent compound, NU7026, and the highly potent analog, NU7441, are presented below.

Compound	Target	IC50 (μM)	Ki (nM)	Selectivity
NU7026	DNA-PK	0.23	-	>50-fold vs. PI3K, >100-fold vs. ATM/ATR
NU7441	DNA-PK	0.014	-	>100-fold vs. PI3K, mTOR

Experimental Protocols

General DNA-PK Inhibition Assay (In Vitro Kinase Assay)

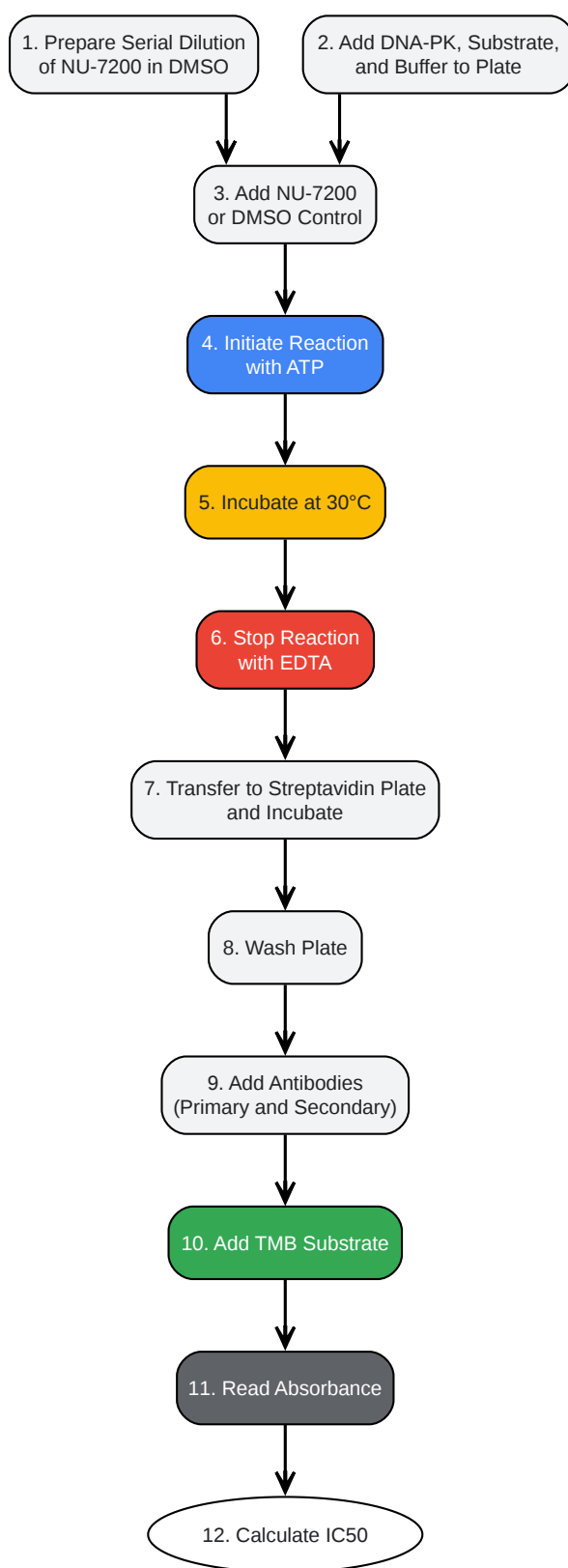
This protocol describes a general method for determining the in vitro inhibitory activity of compounds like **NU-7200** against the DNA-PK enzyme.

Materials:

- Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
- Biotinylated peptide substrate (e.g., a p53-derived peptide)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.01% Triton X-100)
- Test compound (**NU-7200**) dissolved in DMSO
- Streptavidin-coated plates
- Phospho-specific antibody for the substrate peptide
- Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
- Detection reagent (e.g., TMB substrate)
- Plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **NU-7200** in DMSO.
- **Reaction Setup:** In a 96-well plate, add the assay buffer, purified DNA-PK enzyme, and the biotinylated peptide substrate.
- **Inhibitor Addition:** Add the diluted **NU-7200** or DMSO (as a control) to the wells.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of ATP.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **Reaction Termination:** Stop the reaction by adding a solution of EDTA.
- **Capture:** Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- **Washing:** Wash the plate to remove unbound components.
- **Detection:** Add the phospho-specific primary antibody and incubate. After washing, add the HRP-conjugated secondary antibody and incubate.
- **Signal Generation:** After a final wash, add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
- **Data Acquisition:** Read the absorbance at the appropriate wavelength using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each concentration of **NU-7200** and determine the IC50 value by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

A representative experimental workflow for an in vitro DNA-PK kinase inhibition assay.

Conclusion

NU-7200 is a metabolite of the DNA-PK inhibitor NU7026, belonging to the chromen-4-one class of compounds. While its own biological activity has not been extensively reported, its discovery and synthesis are documented in the context of understanding the metabolic fate of its parent compound. The information on the well-characterized analogs, NU7026 and NU7441, provides a strong foundation for understanding the potential mechanism of action and significance of this chemical scaffold in the development of novel cancer therapeutics targeting the DNA damage response pathway. Further investigation into the inhibitory potency and selectivity of **NU-7200** would be necessary to fully elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NU-7200: A Technical Overview of a DNA-PK Inhibitor Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684134#nu-7200-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com